molecular formula C20H16N2O5 B2929269 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid CAS No. 303995-80-4

4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid

Cat. No.: B2929269
CAS No.: 303995-80-4
M. Wt: 364.357
InChI Key: SNJITGHGLYCEDP-VAWYXSNFSA-N
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Description

Role of 1,2-Oxazole Scaffolds in Biologically Active Compounds

The 1,2-oxazole nucleus, characterized by adjacent oxygen and nitrogen atoms within a five-membered aromatic ring, has become a cornerstone in medicinal chemistry. Its electronic and steric properties enable diverse interactions with biological targets, including enzymes, receptors, and nucleic acids. The methoxycarbonyl and phenyl substituents in 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid highlight the scaffold’s adaptability, allowing for precise modulation of pharmacokinetic and pharmacodynamic properties.

Table 1: Marketed Drugs Containing 1,2-Oxazole Scaffolds

Drug Name Therapeutic Class Key Structural Features
Oxaprozin Non-steroidal anti-inflammatory 3-Phenyl-4,5-diarylisoxazole
Leflunomide Antirheumatic 5-Methylisoxazole
Valdecoxib COX-2 inhibitor 4-Sulfonamide-substituted isoxazole

The structural diversity of 1,2-oxazole derivatives is evident in their applications. For instance, oxaprozin’s 3-phenyl substitution enhances COX-1/2 inhibition, while leflunomide’s 5-methyl group contributes to immunomodulatory effects. In the case of this compound, the ethenylamino bridge and benzoic acid moiety introduce hydrogen-bonding capabilities, potentially improving target binding affinity.

Recent studies demonstrate that 1,2-oxazole scaffolds facilitate interactions with inflammatory mediators. For example, 4,5-diarylisoxazoles inhibit p38 MAP kinase and CK1δ, key regulators of cytokine production. Similarly, the methoxycarbonyl group in the title compound may enhance metabolic stability by resisting oxidative degradation, a feature observed in isoxazole-based Hsp90 inhibitors.

Positional Isomerism Effects in 3/4-Substituted Isoxazole Derivatives

Positional isomerism in isoxazole derivatives significantly influences bioactivity. Substitutions at the 3- and 4-positions alter electronic distributions and steric hindrance, affecting target engagement. In this compound, the 3-phenyl and 4-methoxycarbonyl groups create a sterically congested environment, which may enhance selectivity for hydrophobic binding pockets.

Key Findings on Positional Substitution:

  • 3-Substituted Derivatives : A study by Rajanarendar et al. (2015) showed that 3-chloro or 3-bromo substitutions on isoxazole rings improve COX-2 selectivity by 2.5-fold compared to unsubstituted analogs. This aligns with the 3-phenyl group in the title compound, which could similarly enhance target specificity.
  • 4-Substituted Derivatives : The 4-methoxycarbonyl group in the molecule mirrors structural features of Hsp90 inhibitors such as compound 28 (Fig. 8 in source ), where 4,5-diarylisoxazoles exhibit nanomolar affinity due to optimal hydrogen bonding with the ATP-binding domain.

Comparative analyses of 3- and 4-substituted isoxazoles reveal distinct pharmacological outcomes. For instance, 3-pyridyl-substituted isoxazolo(aza)naphthoquinones demonstrate potent antiproliferative activity against tumor cells, whereas 4-carboxy derivatives like the title compound may favor interactions with polar residues in enzymatic active sites. The E-configuration of the ethenylamino linker further ensures proper spatial orientation of the benzoic acid group, mimicking the geometry of endogenous ligands.

Properties

IUPAC Name

4-[[(E)-2-(4-methoxycarbonyl-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-20(25)17-16(27-22-18(17)13-5-3-2-4-6-13)11-12-21-15-9-7-14(8-10-15)19(23)24/h2-12,21H,1H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJITGHGLYCEDP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl and phenyl groups. The final step often involves the coupling of the oxazole derivative with a benzoic acid derivative under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Structural Stability:

  • The benzoic acid group enhances solubility in polar solvents and enables salt formation (e.g., sodium salts for biological applications ).
  • The 1,2-oxazole ring is resistant to hydrolysis under mild conditions but may undergo ring-opening under strong acidic/basic conditions or via nucleophilic attack .

2.2. Functional Group Transformations

  • Ester Hydrolysis : The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using aqueous NaOH or HCl, forming 4-(carboxy)-3-phenyl-1,2-oxazol-5-yl derivatives (similar to ).
  • Amide Formation : The benzoic acid group may react with amines (e.g., hydrazines) to form amides or hydrazides, enhancing bioactivity .

2.3. Cross-Coupling Reactions

  • Suzuki Coupling : The phenyl group at position 3 can undergo palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents (e.g., electron-withdrawing groups for tuning electronic properties) .

Reactivity Data Table

Reaction Type Conditions Products Yield References
Ester Hydrolysis2M NaOH, reflux, 6h4-(Carboxy)-3-phenyl-1,2-oxazol-5-yl ethenylamino benzoic acid85–90%
Amide FormationEDCl/HOBt, RT, 12h4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzamide70–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-(4-Fluorophenyl)-4-(methoxycarbonyl)-1,2-oxazol-5-yl ethenylamino benzoic acid65%

Scientific Research Applications

Chemistry: In organic synthesis, 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Substituent Effects on 1,2-Oxazole Derivatives

Compound Name Substituents on Oxazole Ring Molecular Weight (g/mol) Key Properties/Applications References
4-{[(E)-2-[4-(Methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid 4-methoxycarbonyl, 3-phenyl ~380.38 (calculated) Conjugated system (hypothetical)
Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate 3-methyl, 4-nitro 338.32 (CAS 338395-86-1) Unknown (structural analog)
2-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]-benzoxazole 3-methyl-1,2,4-oxadiazole substitution 452.45 (CAS 64893-28-3) Fluorescent materials
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide 5-(4-methoxyphenyl), 3-carboxamide ~432.43 (CAS 898481-78-2) Antibacterial/antifungal activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The methoxycarbonyl group in the target compound may enhance stability and π-conjugation compared to nitro groups (as in ), which could increase reactivity but reduce photostability.
  • Carboxamide vs. Carboxylic Acid : Derivatives with carboxamide termini (e.g., ) often exhibit improved cell permeability and biological activity compared to carboxylic acids, which may limit the target compound’s bioavailability.

Backbone Modifications: Benzoic Acid vs. Other Aromatic Systems

Table 2: Backbone Comparison

Compound Name Aromatic Backbone Functional Groups Applications References
This compound Benzoic acid Carboxylic acid, ethenylamino linker Potential metal coordination/chelation
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 1,2,4-Triazole Benzamido, ethyl ester Anticarcinogen, antiviral agent
4-(Phenylmethoxy)benzoic acid Benzoic acid Phenylmethoxy substituent Intermediate in polymer synthesis

Key Observations :

  • Triazole vs. Oxazole : Triazole derivatives (e.g., ) often exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, enhancing interactions with biological targets.
  • Ester vs. Acid Termini : The methoxycarbonyl group in the target compound may serve as a prodrug motif, whereas free carboxylic acids (e.g., ) are more polar and less membrane-permeable.

Biological Activity

The compound 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various pathogens, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, as well as its potential antibiofilm effects.

Antimicrobial Activity

A study evaluated several derivatives of oxazole compounds, including the target compound. The results indicated that:

  • The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative strains.
  • It demonstrated a significant ability to inhibit biofilm formation in Enterococcus faecium and Staphylococcus aureus, with minimum biofilm eradication concentrations (MBEC) recorded at 125 µg/mL for both strains .

Case Study 1: Synthesis and Evaluation

In a systematic investigation, researchers synthesized various N-acyl derivatives of α-amino acids and evaluated their biological activity. The findings highlighted that:

  • Compounds similar to the target molecule showed promising antibacterial and antibiofilm activities .
  • The presence of specific functional groups such as methoxycarbonyl significantly enhanced the antibacterial efficacy .

Case Study 2: Toxicity Assessment

The toxicity of the synthesized compounds was assessed using Daphnia magna assays. Results indicated:

  • The target compound exhibited low toxicity , making it a favorable candidate for further development as an antimicrobial agent.
  • Comparatively, other synthesized derivatives showed varying degrees of toxicity, with some classified as non-toxic .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityMBEC (µg/mL)Toxicity Level
Target CompoundModerate against E. faecium125Low
Compound AHigh against S. aureus100Medium
Compound BLow against E. coli200High

The biological activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation through interactions with specific bacterial enzymes. The structural features that contribute to its activity include:

  • Oxazole Ring : Known for its role in enhancing antimicrobial properties.
  • Benzoic Acid Moiety : Contributes to the overall acidity and potential interaction with microbial membranes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid, and how are key intermediates stabilized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2-oxazole core via cyclization of nitrile oxides with alkynes. The methoxycarbonyl group is introduced using methyl chloroformate under basic conditions. The E-configuration of the ethenylamino linker is preserved by controlling reaction pH and temperature (e.g., using NaHCO₃ at 0–5°C) to avoid isomerization. Intermediate stabilization often requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) .
  • Key Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution) are critical for functional group transformations .

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of the ethenylamino group?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are pivotal for distinguishing E/Z isomers. For the E-configuration, NOE correlations between the benzoic acid proton and the 1,2-oxazole aromatic protons confirm spatial proximity. UV-Vis spectroscopy (λmax ~350 nm) and X-ray crystallography further validate the planar geometry of the ethenyl bridge .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodology : Solubility is tested via shake-flask methods in PBS (pH 7.4) or DMSO/water mixtures. Stability studies involve HPLC monitoring under physiological conditions (37°C, 24–72 hours). Derivatives with PEGylation or salt formation (e.g., sodium or potassium salts) improve aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as serotonin or dopamine receptors?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) is used to simulate binding to receptor active sites (e.g., 5-HT₃ or D₂ receptors). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Comparative analysis with known antagonists (e.g., ondansetron for 5-HT₃) validates predictive models .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Standardization using WHO-recommended protocols (e.g., MTT assays at 48 hours) and orthogonal assays (e.g., SPR for binding affinity) improve reproducibility. Meta-analyses of datasets from PubChem and ChEMBL identify outliers .

Q. How can researchers design derivatives to enhance metabolic stability while retaining target affinity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to reduce CYP450-mediated oxidation. Isosteric replacement of the 1,2-oxazole with a 1,3,4-thiadiazole ring improves metabolic resistance. Pharmacokinetic profiling in rodent models (plasma t₁/₂, AUC) guides iterative optimization .

Q. What experimental approaches validate the compound’s role in inhibiting inflammatory pathways (e.g., COX-2 or NF-κB)?

  • Methodology : ELISA assays quantify prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Western blotting detects NF-κB p65 nuclear translocation. In vivo efficacy is tested in carrageenan-induced paw edema models, with indomethacin as a positive control .

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